Orientin-2''-O-p-trans-coumarate

Description

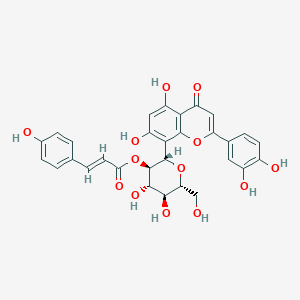

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYOEXOYRWIOU-HJBGGDBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence and Extraction of Orientin-2''-O-p-trans-coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin-2''-O-p-trans-coumarate is a naturally occurring flavone (B191248) C-glycoside that has garnered interest within the scientific community for its potential biological activities. As a derivative of orientin, it belongs to a class of flavonoids known for their antioxidant and cell-proliferative properties. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of its potential biological signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the seeds of Trigonella foenum-graecum, commonly known as fenugreek[1][2]. This plant, belonging to the Fabaceae family, is cultivated worldwide for its culinary and medicinal uses. While other plants, such as turmeric (Curcuma longa), have been found to contain a vast array of phenolic compounds, the presence of this compound in them is not as clearly established or quantified[3].

Quantitative Data

Precise quantitative data for the yield of this compound from natural sources is limited in the current literature. However, studies on the total flavonoid content of fenugreek seeds provide a valuable context for estimating potential yields.

| Plant Source | Plant Part | Total Flavonoid Yield (%) | Method | Reference |

| Trigonella foenum-graecum | Seeds | 1.03 | Ultrasonic-Assisted Extraction | [4] |

Note: The yield of the specific compound, this compound, will be a fraction of the total flavonoid content.

Experimental Protocols

The isolation of this compound from fenugreek seeds typically involves a multi-step process of extraction, fractionation, and chromatographic purification.

Extraction of Total Flavonoids from Trigonella foenum-graecum Seeds

This protocol is based on methods optimized for the extraction of flavonoids from fenugreek seeds.

Materials:

-

Dried, powdered seeds of Trigonella foenum-graecum

-

Ultrasonic bath

-

Filtration apparatus (e.g., Whatman filter paper)

-

Rotary evaporator

Procedure:

-

Accurately weigh the powdered fenugreek seed material.

-

Suspend the powder in 70% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the suspension in an ultrasonic bath set at 80 W and 40 kHz.

-

Conduct the extraction for 80 minutes at a controlled temperature of 48°C.

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

-

The resulting aqueous extract can be lyophilized or used directly for the next stage of fractionation.

Fractionation and Isolation of this compound

This protocol outlines a general procedure for the separation of C-glycosylflavones from the crude extract.

Materials:

-

Crude flavonoid extract

-

Ethyl acetate (B1210297)

-

Water

-

Separatory funnel

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (B52724) (ACN)

-

Water with 0.1% trifluoroacetic acid (TFA)

-

Preparative HPLC system

Procedure:

-

Dissolve the crude extract in water and partition it against ethyl acetate in a separatory funnel.

-

Separate the layers and collect the ethyl acetate fraction, which will be enriched with flavonoids.

-

Evaporate the ethyl acetate under reduced pressure to obtain the flavonoid-rich fraction.

-

Dissolve the dried fraction in a suitable solvent (e.g., methanol).

-

Perform analytical HPLC to identify the peak corresponding to this compound. A typical mobile phase gradient would be an increasing concentration of acetonitrile in water (with 0.1% TFA).

-

Once the target peak is identified, employ preparative HPLC with the same or a similar solvent system to isolate the compound.

-

Collect the fractions containing the pure compound and verify its identity and purity using analytical techniques such as HPLC-MS and NMR.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, its known biological activities as an antioxidant and a promoter of cell proliferation suggest potential mechanisms of action[1][2][5]. The antioxidant properties of flavonoids are often attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems.

Potential Antioxidant Signaling Pathway

Based on the known mechanisms of related flavonoids like orientin, a plausible signaling pathway involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway[6].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 4. asianpubs.org [asianpubs.org]

- 5. Orientin 2''-O-p-trans-coumarate | CAS:73815-15-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Orientin-2''-O-p-trans-coumarate

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Natural Flavonoid

Abstract

Orientin-2''-O-p-trans-coumarate is a naturally occurring flavonoid glycoside found in plants such as Trigonella foenum-graecum (fenugreek).[1] This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Physicochemical Properties

This compound is a complex flavonoid, characterized by the esterification of the 2''-hydroxyl group of the glucose moiety of orientin (B1677486) with p-trans-coumaric acid. This acylation significantly influences its physicochemical properties.

Structure and Identification

-

Systematic Name: [(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

-

Molecular Formula: C₃₀H₂₆O₁₃

-

Molecular Weight: 594.52 g/mol [1]

-

CAS Number: 1229437-75-5[1]

Quantitative Data

| Property | Value | Source |

| Molecular Weight | 594.52 g/mol | [1] |

| Molecular Formula | C₃₀H₂₆O₁₃ | |

| Melting Point | ~260-285 °C (for Orientin) | [2] |

| Solubility | Soluble in methanol (B129727), DMSO, ethyl acetate (B1210297), acetone, chloroform (B151607), and dichloromethane.[1] | |

| Appearance | Likely a yellow powder, characteristic of flavonoids. |

Spectral and Chromatographic Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from the analysis of its constituent parts (orientin and p-coumaric acid) and similar acylated flavonoids.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol is expected to exhibit two major absorption bands, characteristic of the flavonoid structure.[3][4]

-

Band I (300-400 nm): Arises from the cinnamoyl system (B-ring and the heterocyclic C-ring). The presence of the p-coumaroyl group is expected to cause a bathochromic (red) shift in this band compared to the parent orientin molecule.

-

Band II (240-280 nm): Corresponds to the benzoyl system (A-ring).

The use of shift reagents such as NaOMe, AlCl₃, and NaOAc can provide valuable structural information by indicating the presence and location of free hydroxyl groups on the flavonoid skeleton.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum would be complex, showing signals for the aromatic protons of the orientin A and B rings, the anomeric proton of the glucose moiety, and the protons of the p-coumaroyl group, including the characteristic trans-olefinic protons. The downfield shift of the H-2'' proton of the glucose would confirm the acylation at this position.

-

¹³C NMR: The carbon NMR spectrum would show resonances for all 30 carbon atoms. Key signals would include those for the carbonyl carbons of the flavonoid and the ester, the aromatic carbons, and the carbons of the sugar unit. The chemical shift of the C-2'' carbon would be significantly affected by the ester linkage.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns in MS/MS analysis would help to confirm the structure by showing the loss of the p-coumaroyl group and fragmentation of the glucose moiety.

Experimental Protocols

The following sections outline generalized protocols for the isolation, purification, and characterization of this compound from a plant source like Trigonella foenum-graecum seeds. These are based on established methods for the extraction of acylated flavonoids.[2][6][7]

Extraction and Isolation Workflow

The overall workflow for obtaining a purified sample of this compound is depicted in the following diagram.

Caption: Figure 1. General Workflow for Isolation

Detailed Extraction Protocol

-

Plant Material Preparation: Dried and powdered plant material (e.g., 1 kg of Trigonella foenum-graecum seeds) is used as the starting material.

-

Extraction: The powdered material is macerated with 70% aqueous methanol (3 x 5 L) at room temperature for 24 hours for each extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound is typically found in the ethyl acetate phase.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions enriched with the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Characterization Protocol

-

UV-Vis Spectroscopy: The purified compound is dissolved in methanol, and the UV-Vis spectrum is recorded from 200 to 500 nm. The effect of shift reagents is determined by recording spectra after the addition of NaOMe, AlCl₃, AlCl₃/HCl, and NaOAc.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent such as DMSO-d₆.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact mass and molecular formula.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the biological activities of its parent compound, orientin, and other acylated flavonoids suggest several potential mechanisms of action. The compound is known to possess potent antioxidant activity and promotes cell proliferation.[1]

Antioxidant and Anti-inflammatory Effects

Orientin has been shown to exert significant antioxidant effects by scavenging free radicals and upregulating endogenous antioxidant enzymes. This activity is often linked to the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).

Furthermore, orientin has demonstrated anti-inflammatory properties by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Caption: Figure 2. Hypothesized Antioxidant and Anti-inflammatory Signaling

Cell Proliferation and Cancer

Orientin has been investigated for its effects on cancer cells. Studies have shown that it can inhibit the proliferation of certain cancer cell lines and induce apoptosis. This has been linked to the inhibition of the Hedgehog signaling pathway and the NF-κB pathway . The p-coumaroyl moiety may enhance the cellular uptake and bioavailability of the compound, potentially leading to more potent effects than orientin alone.

Other Potential Activities

The acylation of flavonoids with phenolic acids like p-coumaric acid can modulate their biological activities, including their enzyme inhibitory potential. For instance, some acylated flavonoids have shown inhibitory activity against enzymes such as α-glucosidase and xanthine (B1682287) oxidase, suggesting potential applications in the management of diabetes and hyperuricemia.

Conclusion

This compound is a promising natural product with significant antioxidant and potential anti-inflammatory and anti-cancer properties. The presence of the p-coumaroyl group is likely to enhance its biological activity and bioavailability compared to its parent compound, orientin. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways, and to explore its therapeutic potential in various disease models. This technical guide provides a foundational understanding of its properties and the methodologies required for its further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. nepjol.info [nepjol.info]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on … [ouci.dntb.gov.ua]

The Discovery and Isolation of Orientin-2''-O-p-trans-coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin-2''-O-p-trans-coumarate is a flavonoid compound first identified in 2010 by Wang et al.[1] This technical guide provides a comprehensive overview of its discovery, isolation, and initial characterization, with a focus on the experimental methodologies employed. The information is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this natural product.

Discovery and Natural Source

This compound was discovered as a new flavonoid during the phytochemical investigation of the seeds of Trigonella foenum-graecum L., commonly known as fenugreek.[1][2][3] Fenugreek is a plant in the family Fabaceae and has a long history of use in traditional medicine. The research by Wang et al. aimed to isolate and identify flavonoids from fenugreek seeds and evaluate their effects on cell proliferation.[1]

Isolation and Purification

The isolation of this compound from fenugreek seeds involved a multi-step process of extraction and chromatographic separation. While the original publication by Wang et al. provides a general outline, this guide combines that information with other established methods for flavonoid isolation from Trigonella foenum-graecum to present a more detailed protocol.

Experimental Protocol: Extraction and Fractionation

-

Preparation of Plant Material: Dried seeds of Trigonella foenum-graecum are ground into a fine powder to increase the surface area for solvent extraction.

-

Ethanolic Extraction: The powdered seeds are extracted with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the soluble compounds. The resulting ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This compound is found in the ethyl acetate-soluble fraction.[1] This step helps to separate compounds based on their polarity, enriching the target flavonoid in the ethyl acetate (B1210297) layer.

Experimental Protocol: Chromatographic Separation

The ethyl acetate fraction, containing a mixture of flavonoids and other compounds, is subjected to several rounds of column chromatography for the purification of this compound.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Polyamide Column Chromatography: Fractions containing the target compound are further purified on a polyamide column, eluting with a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: A final purification step is often carried out using a Sephadex LH-20 column with methanol as the mobile phase. This separates compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining a highly pure compound, preparative HPLC is employed. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of the isolated compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Quantitative Data: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₃₀H₂₆O₁₃ |

| Molecular Weight | 594.5 g/mol |

| Appearance | Yellow powder |

| FAB-MS (m/z) | 595 [M+H]⁺ |

Note: The detailed ¹H-NMR and ¹³C-NMR data, while referenced in the original publication, are not publicly available in full. The data presented here is based on the confirmed structure.

Biological Activity: Promotion of Cell Proliferation

A key finding in the initial study by Wang et al. was the ability of this compound to promote the proliferation of 2BS cells, a human embryonic lung fibroblast cell line, particularly after being subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).[1]

Experimental Protocol: H₂O₂-Induced 2BS Cell Proliferation Assay

-

Cell Culture: 2BS cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Oxidative Stress: To induce oxidative stress, the cultured 2BS cells are treated with a specific concentration of hydrogen peroxide (H₂O₂) for a defined period.

-

Treatment with Compound: After H₂O₂ treatment, the cells are washed and then incubated with various concentrations of this compound.

-

Assessment of Cell Proliferation: Cell proliferation is typically measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength, and the results are expressed as a percentage of the control group.

The study by Wang et al. demonstrated that this compound significantly promoted the proliferation of H₂O₂-treated 2BS cells.[1]

Potential Signaling Pathways

While the direct signaling pathways affected by this compound have not been extensively studied, research on its parent compound, orientin, provides valuable insights into its potential mechanisms of action. Orientin has been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[4][5][6]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

The antioxidant properties of orientin, and likely this compound, may be attributed to the activation of this Nrf2 pathway, which would be consistent with its protective effect against H₂O₂-induced stress.

Caption: Postulated Nrf2 signaling pathway activation by orientin.

Conclusion

This compound is a novel flavonoid with demonstrated potential to promote cell proliferation, particularly under conditions of oxidative stress. Its discovery from the well-known medicinal plant Trigonella foenum-graecum highlights the continued importance of natural product research in drug discovery. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the initial discovery and characterization of this promising compound for the scientific community.

References

- 1. New flavonoids with 2BS cell proliferation promoting effect from the seeds of Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Orientin-2''-O-p-trans-coumarate

An In-Depth Technical Guide to the Biological Activity of Orientin-2''-O-p-trans-coumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring flavonoid C-glycoside predominantly isolated from the seeds of Trigonella foenum-graecum (Fenugreek).[1][2] As a derivative of the well-studied flavone (B191248) orientin (B1677486), this compound benefits from the addition of a p-trans-coumaroyl group, which can modulate its biological profile. While research specifically targeting this compound is still emerging, available data and the activities of its close structural analogs suggest significant potential in several therapeutic areas. This document provides a comprehensive technical overview of its known biological activities, supported by quantitative data where available, detailed experimental protocols for key assays, and visualizations of relevant biochemical pathways and workflows. The primary reported activities include potent antioxidant effects, enzyme inhibition, and the promotion of cell proliferation under specific conditions of oxidative stress.[2]

Physicochemical Properties

-

Molecular Formula: C₃₀H₂₆O₁₃

-

Molecular Weight: 594.52 g/mol

-

Compound Class: Flavonoid C-Glycoside, Coumaroyl Ester

-

Natural Sources: Trigonella foenum-graecum (Fenugreek) seeds, Swertia mileensis.[1]

Core Biological Activities

The biological profile of this compound is characterized by several key activities, primarily investigated through in vitro models.

Cell Proliferation Promoting Effect

One of the most specifically cited activities of this compound is its ability to protect and promote cell growth in the presence of oxidative stress. A key study demonstrated that it strongly promoted the proliferation of human embryonic lung fibroblast (2BS) cells that had been damaged by hydrogen peroxide (H₂O₂).[1][3] This cytoprotective effect suggests potential applications in regenerative medicine or as a protective agent against oxidative tissue damage.

Table 1: Proliferative Activity Data

| Compound | Cell Line | Condition | Observed Effect | Quantitative Data | Reference |

|---|

| this compound | 2BS | H₂O₂ Induced Stress | Strong promotion of cell proliferation | Not specified in literature |[1][4][5] |

Enzyme Inhibition: Xanthine (B1682287) Oxidase

While direct inhibitory data for this compound against xanthine oxidase (XO) is not available, compelling evidence from its close structural isomers, isoorientin (B1672268) 2″-O-(E)-p-coumarate and isovitexin (B1672635) 2″-O-(E)-p-coumarate, demonstrates potent activity.[3] Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that produces uric acid and reactive oxygen species (ROS); its inhibition is a key strategy for treating gout.[6][7] The data suggests that the C-glycosylflavone scaffold with a coumaroyl acylation is effective for XO inhibition, likely through a mixed-type inhibition mechanism.[3]

Table 2: Xanthine Oxidase Inhibition Data (Structural Isomers)

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Isoorientin 2″-O-(E)-p-coumarate | Xanthine Oxidase | 35.85 ± 0.64 | Mixed-type | [3] |

| Isovitexin 2″-O-(E)-p-coumarate | Xanthine Oxidase | 36.08 ± 0.93 | Mixed-type |[3] |

Antioxidant Activity

This compound is consistently described as possessing potent antioxidant activity.[2][8] This is a characteristic feature of many flavonoids, which can act as free radical scavengers, hydrogen donors, and metal chelators.[9] The antioxidant capacity is fundamental to its other biological effects, including its cytoprotective and putative anti-inflammatory actions.

Table 3: Antioxidant Activity Data

| Compound | Assay Type | IC₅₀ or % Inhibition | Reference |

|---|---|---|---|

| This compound | General Antioxidant | Described as "potent" | [2][8] |

| Trigonella foenum-graecum Methanol (B129727) Extract | DPPH Radical Scavenging | IC₅₀: 3.85 µg/mL | [3] |

| Trigonella foenum-graecum Methanol Extract | ABTS Radical Scavenging | IC₅₀: 44.49 µg/mL |[3] |

Note: Quantitative data for the pure compound is not specified in the literature; data for a relevant plant extract is provided for context.

Putative Anti-inflammatory and Anticancer Activities

The parent compound, orientin, exhibits well-documented anti-inflammatory and anticancer properties, primarily through the modulation of key signaling pathways like NF-κB and the induction of apoptosis.[10][11] It is plausible that this compound shares some of these activities, as the core flavonoid structure is responsible for many of these interactions. However, direct experimental evidence for the coumarate derivative is currently lacking.

Experimental Protocols

This section provides detailed methodologies for key assays relevant to the biological evaluation of this compound.

2BS Cell Proliferation Assay (MTT Method)

This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytoprotective and proliferative effects of the compound against H₂O₂-induced damage as investigated by Wang et al. (2010).[1]

-

Cell Culture: Human embryonic lung fibroblast (2BS) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.

-

Induction of Oxidative Stress: The culture medium is replaced with a medium containing a predetermined concentration of H₂O₂ (e.g., 100-200 µM) to induce cellular damage.

-

Treatment: Concurrently or immediately after H₂O₂ exposure, cells are treated with various concentrations of this compound (e.g., 1, 10, 50 µM) dissolved in DMSO (final DMSO concentration <0.1%). Control wells include untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.

-

Incubation: The plates are incubated for an additional 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Xanthine Oxidase Inhibition Assay

This spectrophotometric protocol is designed to measure the inhibition of uric acid formation from the substrate xanthine.[12][13]

-

Reagent Preparation:

-

Phosphate (B84403) Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

Substrate Solution: Xanthine solution (e.g., 150 µM) prepared in the phosphate buffer.

-

Enzyme Solution: Xanthine oxidase from bovine milk (e.g., 0.1 units/mL) prepared in phosphate buffer immediately before use.

-

Test Compound: A stock solution of this compound is prepared in DMSO and serially diluted to desired concentrations.

-

-

Assay Mixture: In a 96-well UV-transparent plate or quartz cuvette, the following are added:

-

100 µL Phosphate Buffer

-

50 µL Test Compound dilution (or DMSO for control)

-

50 µL Substrate Solution

-

-

Reaction Initiation: The reaction is initiated by adding 50 µL of the Enzyme Solution to the mixture. Allopurinol is used as a positive control.

-

Kinetic Measurement: The plate is immediately placed in a spectrophotometer, and the absorbance at 293 nm (the wavelength of maximum absorbance for uric acid) is measured every 30 seconds for 10-15 minutes at 25°C.

-

Data Analysis: The rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve) is calculated. The percentage inhibition is determined using the formula: Inhibition (%) = [(Rate_Control - Rate_Sample) / Rate_Control] * 100. The IC₅₀ value is calculated by plotting percentage inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14][15]

-

Reagent Preparation:

-

DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Test Compound: A stock solution of this compound is prepared in methanol and serially diluted. Ascorbic acid or Trolox is used as a positive control.

-

-

Reaction Mixture: In a 96-well plate, 100 µL of the test compound dilution is mixed with 100 µL of the DPPH solution.

-

Incubation: The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The scavenging activity is calculated using the formula: Scavenging (%) = [(Abs_Control - Abs_Sample) / Abs_Control] * 100. The IC₅₀ value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams illustrate a typical experimental workflow for assessing bioactivity and the logical relationship between the compound's core effects.

Putative Signaling Pathway: Inhibition of NF-κB

Based on the extensive evidence for its parent compound, orientin, a primary anti-inflammatory mechanism of action for this compound is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11]

Conclusion and Future Directions

This compound is a promising bioactive flavonoid with demonstrated cytoprotective and potent antioxidant activities. Data from its structural isomers strongly indicate a capacity for enzyme inhibition, particularly against xanthine oxidase, warranting further investigation for conditions like gout. While direct evidence is pending, its structural similarity to orientin suggests a high probability of significant anti-inflammatory and anticancer effects, likely mediated through pathways such as NF-κB.

Future research should focus on generating specific quantitative data (IC₅₀/EC₅₀) for this compound across a range of assays, including antioxidant, anti-inflammatory (e.g., cytokine release), and antiproliferative studies on various cancer cell lines. Elucidating its precise mechanism of action through detailed cell signaling and molecular docking studies will be critical for advancing its potential as a lead compound in drug development.

References

- 1. New flavonoids with 2BS cell proliferation promoting effect from the seeds of Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | TargetMol [targetmol.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 13. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

Orientin-2''-O-p-trans-coumarate: An In-Depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orientin-2''-O-p-trans-coumarate, a flavonoid glycoside isolated from the seeds of Trigonella foenum-graecum (fenugreek), has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of its antioxidant properties, including proposed mechanisms of action, detailed experimental protocols for in vitro and cell-based antioxidant assays, and potential signaling pathways involved in its cytoprotective effects. While quantitative antioxidant data for the isolated this compound is not extensively available in current literature, this guide consolidates information on the antioxidant capacity of fenugreek extracts and the closely related parent compound, orientin (B1677486), to provide a foundational understanding for future research and drug development endeavors.

Introduction

Flavonoids are a class of plant secondary metabolites widely recognized for their diverse bioactive properties, including potent antioxidant effects. This compound is a C-glycosylflavone, a subclass of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone.[1] This structural feature often enhances stability and bioavailability compared to their O-glycoside counterparts. Found in fenugreek, a plant with a long history of medicinal use, this compound is of growing interest for its potential therapeutic applications.[1][2] This document serves as a technical resource for researchers and professionals in drug development, summarizing the current knowledge of its antioxidant capabilities.

Antioxidant Properties and Data Presentation

While specific quantitative data for the free radical scavenging activity of isolated this compound is limited in the available scientific literature, studies on extracts of Trigonella foenum-graecum, from which it is derived, and its parent compound, orientin, provide strong evidence of its antioxidant potential.

It is important to note that the following data pertains to extracts or related compounds and should be considered indicative of the potential of this compound, pending further specific studies on the isolated compound.

| Sample | Antioxidant Assay | IC50 Value / Activity | Reference |

| Hydroalcoholic extract of Trigonella foenum-graecum seeds | DPPH Radical Scavenging | IC50: 350 µg/ml | [3] |

| Hydroalcoholic extract of Trigonella foenum-graecum seeds | ABTS Radical Cation Scavenging | IC50: 962.5 µg/ml | [3] |

| 70% Ethanol (B145695) extract of Trigonella foenum-graecum | DPPH Radical Scavenging | 89.7% ± 1.54 inhibition at 1.5 mg/mL | [4] |

| Orientin | Hydroxyl Radical Scavenging | Significant inhibition at 10-500 µM | [5] |

Proposed Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like this compound is multifaceted. The primary mechanisms are believed to be:

-

Direct Radical Scavenging: The polyphenolic structure of the flavonoid core allows for the donation of a hydrogen atom to stabilize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating the damaging radical chain reactions. The presence of the p-trans-coumaroyl group may further enhance this activity.[6]

-

Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), this compound can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.[5]

-

Modulation of Endogenous Antioxidant Enzymes: Evidence from studies on the parent compound, orientin, suggests that these flavonoids can upregulate the expression and activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[6]

Signaling Pathways in Cytoprotection

Based on research into the closely related flavonoid, orientin, two key signaling pathways are likely involved in the antioxidant and cytoprotective effects of this compound:

The Keap1-Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for a suite of antioxidant and detoxifying enzymes. Studies on orientin have shown its ability to activate this pathway, leading to enhanced cellular defense against oxidative damage.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a role in regulating metabolism and cellular stress responses. Activation of AMPK can lead to the downstream activation of various protective mechanisms, including the enhancement of antioxidant defenses. Research on orientin has indicated its ability to activate the AMPK pathway, which in turn can contribute to its overall cytoprotective and antioxidant effects.

Experimental Protocols

The following are detailed methodologies for key in vitro and cell-based antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.

-

For the blank, add 50 µL of the solvent to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.

-

Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare sample and standard solutions as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 20 µL of the sample or standard solution to 180 µL of the diluted ABTS•⁺ solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of scavenging is calculated using the same formula as for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cell-Based Antioxidant Assay (CAA)

Principle: This assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species (ROS) induced by an external pro-oxidant in a cell-based model. The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is commonly used.

Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate and culture until confluent.

-

-

Loading with DCFH-DA:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) in serum-free medium for 1 hour at 37°C.

-

-

Treatment:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add the test compound (this compound) at various concentrations to the cells and incubate for a specified period (e.g., 1 hour).

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Determine the concentration of the compound that inhibits ROS production by 50% (IC50).

-

Conclusion and Future Directions

This compound, a flavonoid from Trigonella foenum-graecum, holds considerable promise as a natural antioxidant. While direct quantitative data on the isolated compound is still needed, the existing evidence from its source plant and parent compound, orientin, strongly suggests its potential to mitigate oxidative stress through direct radical scavenging, metal chelation, and modulation of endogenous antioxidant defense pathways such as the Keap1-Nrf2-ARE and AMPK signaling pathways.

Future research should focus on:

-

Isolation and Purification: Obtaining highly pure this compound for rigorous in vitro and in vivo testing.

-

Quantitative Antioxidant Profiling: Determining the IC50 values of the pure compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.).

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including its effects on the Nrf2 and AMPK pathways, using cell culture and animal models of oxidative stress.

-

Bioavailability and Metabolism: Investigating the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion.

By addressing these research gaps, the full therapeutic potential of this compound as a novel antioxidant agent for the prevention and treatment of oxidative stress-related diseases can be realized.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Antioxidant and anticancer activities of Trigonella foenum-graecum, Cassia acutifolia and Rhazya stricta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiation protection by the ocimum flavonoids orientin and vicenin: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

Orientin-2''-O-p-trans-coumarate: A Technical Guide on its Pro-proliferative Effects in Oxidative Stress Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin-2''-O-p-trans-coumarate is a flavonoid compound isolated from the seeds of Trigonella foenum-graecum (fenugreek).[1][2][3] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant properties. This technical guide provides an in-depth overview of the current understanding of this compound's effects on cell proliferation, particularly in the context of oxidative stress. The primary focus is on the findings from the pivotal study by Wang et al. (2010), which identified this compound's ability to promote cell proliferation in human fetal lung fibroblast (2BS) cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][2][3]

While the available literature points to a pro-proliferative role for this specific compound in a model of cellular stress, it is important to note that detailed quantitative data and the specific signaling pathways remain to be fully elucidated. This guide will synthesize the available information and provide a framework for understanding its potential biological significance and for guiding future research.

Effects on Cell Proliferation

The key reported biological activity of this compound is its ability to promote cell proliferation in the presence of an oxidative stressor.[1][2][3] This effect was observed in 2BS cells, a human fetal lung fibroblast cell line, that were challenged with hydrogen peroxide (H₂O₂).[1][2][3]

Quantitative Data

Specific quantitative data from the primary literature, such as the effective concentration range, percentage increase in cell proliferation, or EC₅₀ values for this compound in the 2BS cell proliferation model, are not available in the publicly accessible literature. The seminal study by Wang et al. (2010) qualitatively describes the effect as a "strong" promotion of cell proliferation.[1][2][3]

To facilitate future comparative studies, a proposed structure for presenting such quantitative data is provided below.

Table 1: Hypothetical Quantitative Data on the Pro-proliferative Effects of this compound on H₂O₂-Treated 2BS Cells

| Treatment Group | This compound Concentration (µM) | H₂O₂ Concentration (µM) | Cell Proliferation (% of Control) |

| Control | 0 | 0 | 100 |

| H₂O₂ Alone | 0 | [Specify] | [Value] |

| Compound Alone | [Specify Range] | 0 | [Value Range] |

| H₂O₂ + Compound | [Specify Range] | [Specify] | [Value Range] |

Experimental Protocols

Detailed experimental protocols from the original study are not fully available. However, based on standard cell biology techniques for assessing cell proliferation under oxidative stress, a likely methodology can be outlined.

Isolation of this compound

This compound was first isolated from the ethyl acetate-soluble fraction of an ethanolic extract of Trigonella foenum-graecum seeds.[1][2][3] The isolation process would typically involve chromatographic techniques such as silica (B1680970) gel, polyamide, and Sephadex LH-20 chromatography to separate the various flavonoid components.[4] Structural elucidation is then performed using spectroscopic methods like NMR.[1][2][3]

2BS Cell Proliferation Assay (MTT Assay)

The promotion of cell proliferation in H₂O₂-induced 2BS cells was likely determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

-

The 2BS human fetal lung fibroblast cell line is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Oxidative Stress Induction:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The culture medium is then replaced with a medium containing a pre-determined concentration of H₂O₂ to induce oxidative stress.

3. Treatment with this compound:

-

Concurrently with or prior to H₂O₂ treatment, cells are treated with various concentrations of this compound.

4. MTT Assay:

-

After a specified incubation period, the MTT reagent is added to each well.

-

Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell proliferation is calculated as a percentage relative to untreated control cells.

Potential Signaling Pathways

The specific signaling pathways through which this compound promotes cell proliferation under oxidative stress have not been experimentally determined. However, based on the known mechanisms of flavonoids and cellular responses to oxidative stress, several pathways can be hypothesized to be involved.

Oxidative stress induced by H₂O₂ can damage cellular components and lead to cell cycle arrest or apoptosis. Flavonoids, as antioxidants, can directly scavenge reactive oxygen species (ROS). Furthermore, they can modulate signaling pathways that enhance cell survival and proliferation.

Potential Pro-survival and Proliferative Pathways:

-

PI3K/Akt Pathway: This is a key pathway in promoting cell survival and proliferation. Activation of Akt can inhibit pro-apoptotic proteins and promote cell cycle progression.

-

MAPK/ERK Pathway: The ERK (Extracellular signal-regulated kinase) pathway is often associated with cell proliferation and growth. Flavonoids have been shown to modulate this pathway, and its activation could contribute to the observed pro-proliferative effect.

-

Nrf2 Pathway: While primarily known for its role in upregulating antioxidant enzymes, the activation of the Nrf2 pathway can also contribute to cell survival under oxidative stress, creating a more permissive environment for proliferation.

Discussion and Future Directions

The finding that this compound promotes the proliferation of cells under oxidative stress is significant. While many flavonoids are studied for their anti-proliferative effects in cancer, this compound's activity suggests a potential role in tissue repair and protection against cellular damage.

For drug development professionals, this compound could be of interest in conditions characterized by oxidative stress and a need for cellular regeneration. However, several critical questions need to be addressed:

-

Dose-response Relationship: A detailed investigation into the concentration-dependent effects of this compound is essential to determine the optimal therapeutic window.

-

Mechanism of Action: Elucidation of the specific signaling pathways modulated by this compound is crucial for understanding its mechanism and for identifying potential off-target effects.

-

In Vivo Efficacy: The pro-proliferative effects observed in vitro need to be validated in relevant animal models of diseases involving oxidative stress.

-

Specificity: It is important to determine if this pro-proliferative effect is specific to certain cell types or is a more generalized phenomenon.

Conclusion

This compound, a flavonoid from fenugreek, has been identified as a compound that promotes the proliferation of H₂O₂-induced 2BS cells. While the currently available data is limited, it provides a foundation for further research into the therapeutic potential of this natural product. Future studies focusing on detailed quantitative analysis, mechanism of action, and in vivo validation are necessary to fully understand its pharmacological profile and potential applications in human health.

References

- 1. New flavonoids with 2BS cell proliferation promoting effect from the seeds of Trigonella foenum-graecum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Studies on flavonoids from Fenugreek (Trigonella foenumgraecum L.)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Orientin-2''-O-p-trans-coumarate: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orientin-2''-O-p-trans-coumarate, a flavonoid C-glycoside esterified with p-coumaric acid, is a natural product isolated from the seeds of Trigonella foenum-graecum (fenugreek). This compound has garnered scientific interest due to its potential therapeutic properties, primarily stemming from its antioxidant and cell proliferation-promoting activities. While research is in its nascent stages, the structural combination of a flavonoid glycoside and a coumaroyl moiety suggests a spectrum of bioactivities worthy of investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological effects, putative mechanisms of action, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Orientin (B1677486), a C-glycoside of luteolin (B72000), is one such flavonoid with demonstrated therapeutic potential. The addition of a p-trans-coumaroyl group to the 2''-position of the glucose moiety in orientin gives rise to this compound. This acylation may enhance the bioavailability and modulate the biological activity of the parent orientin molecule. This guide will delve into the known and potential therapeutic applications of this specific coumaroylated flavonoid.

Biological Activities and Potential Therapeutic Applications

The primary reported biological activity of this compound is its ability to promote cell proliferation, particularly in human fetal lung diploid cells (2BS) under oxidative stress. Beyond this, its therapeutic potential can be extrapolated from the known activities of its constituent parts: orientin and p-coumaric acid.

Promotion of Cell Proliferation

Research has shown that this compound strongly promotes the proliferation of 2BS cells that have been challenged with hydrogen peroxide (H₂O₂). This suggests a potential role in cellular repair and regeneration, particularly in tissues susceptible to oxidative damage.

Antioxidant Activity

As a flavonoid, this compound is expected to possess significant antioxidant properties. This is attributed to the phenolic hydroxyl groups in both the luteolin and p-coumaric acid moieties, which can scavenge free radicals and chelate metal ions involved in oxidative stress.

Anti-inflammatory Effects (Potential)

Orientin, the parent compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The p-coumaric acid moiety also contributes to anti-inflammatory activity. Therefore, this compound is a promising candidate for further investigation as an anti-inflammatory agent.

Pancreatic Lipase (B570770) Inhibition (Potential)

Flavonoids, including orientin, have been identified as inhibitors of pancreatic lipase, a key enzyme in dietary fat digestion. By inhibiting this enzyme, this compound could potentially be explored for its anti-obesity effects.

Data Presentation

Table 1: Summary of Reported Biological Activities and Quantitative Data

| Biological Activity | Model System | Key Findings | Quantitative Data | Reference |

| Cell Proliferation | H₂O₂-induced 2BS cells | Strongly promoted cell proliferation | Specific quantitative data not publicly available | (Wang et al., 2010) |

| Antioxidant Activity | Chemical assays (e.g., DPPH) | Potent antioxidant activity | IC₅₀ values not specifically reported for this compound. | General flavonoid literature |

| Pancreatic Lipase Inhibition | In vitro enzyme assay | Orientin (parent compound) shows inhibitory activity | IC₅₀ for Orientin: 31.6 ± 2.7 µM. Data for the coumaroylated form is not available. | (Lee et al., 2010) |

Experimental Protocols

2BS Cell Proliferation Assay

This protocol is a representative method for assessing the effect of this compound on the proliferation of 2BS cells under oxidative stress.

Materials:

-

Human fetal lung diploid cells (2BS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Hydrogen peroxide (H₂O₂)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture 2BS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the 2BS cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Induction of Oxidative Stress: Treat the cells with an appropriate concentration of H₂O₂ (e.g., 100 µM) for a defined period (e.g., 2 hours) to induce oxidative stress.

-

Compound Treatment: Remove the H₂O₂-containing medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known growth factor).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the control group.

DPPH Radical Scavenging Assay

This protocol describes a standard method for evaluating the antioxidant activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ascorbic acid (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add the sample dilutions and the DPPH solution. The final volume in each well should be consistent. Include a blank (methanol) and a positive control (ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Pancreatic Lipase Inhibition Assay

This protocol outlines a method to assess the potential of this compound to inhibit pancreatic lipase.

Materials:

-

Porcine pancreatic lipase

-

p-Nitrophenyl butyrate (B1204436) (p-NPB) as the substrate

-

Tris-HCl buffer

-

This compound

-

Orlistat (positive control)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of pancreatic lipase in Tris-HCl buffer. Prepare a solution of p-NPB in a suitable solvent.

-

Inhibitor Preparation: Prepare a stock solution of this compound and create a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add the buffer, pancreatic lipase solution, and the inhibitor dilutions. Pre-incubate for 10 minutes at 37°C.

-

Initiate Reaction: Add the p-NPB substrate to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a set period. The product of the reaction, p-nitrophenol, is yellow.

-

Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of orientin provide a strong basis for future research.

Antioxidant Signaling

Anti-inflammatory Signaling

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cell-proliferative effects and high potential for antioxidant, anti-inflammatory, and anti-obesity applications. The current body of research, however, is limited, and further in-depth studies are required to fully elucidate its therapeutic potential and mechanisms of action. Future research should focus on:

-

Quantitative analysis: Determining the precise concentration-dependent effects and IC₅₀ values for its various biological activities.

-

Mechanism of action: Investigating the specific signaling pathways modulated by this compound.

-

In vivo studies: Evaluating its efficacy and safety in animal models of relevant diseases.

-

Structure-activity relationship: Comparing its activity to that of orientin and other related flavonoids to understand the role of the coumaroyl moiety.

This technical guide serves as a starting point for researchers to explore the therapeutic landscape of this intriguing flavonoid derivative.

Methodological & Application

Application Note: HPLC Analysis of Orientin-2''-O-p-trans-coumarate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Orientin-2''-O-p-trans-coumarate in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a flavonoid glycoside found in several medicinal plants, including Trollius species and Fenugreek (Trigonella foenum-graecum)[1][2]. As a derivative of orientin, it is of interest to researchers for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control of herbal materials, pharmacokinetic studies, and drug discovery and development. This application note details a robust HPLC method for the analysis of this compound, including a comprehensive experimental protocol and method validation guidelines.

Experimental Protocol

This protocol is based on established methods for the analysis of flavonoid glycosides and related compounds[3][4][5].

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., Ultimate LP-C18, 4.6 x 250 mm, 5 µm) is recommended[3].

-

Reference Standard: this compound (purity ≥98% by HPLC) is commercially available.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Reagents: Formic acid or acetic acid (analytical grade).

-

Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in Table 1.

Table 1: HPLC Method Parameters for the Analysis of this compound

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[3] |

| Mobile Phase A | Water with 0.1% Acetic Acid[3] |

| Mobile Phase B | Acetonitrile[3] |

| Gradient | Isocratic: 55% A and 45% B[3] (or a shallow gradient for complex matrices) |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C[3] |

| Injection Volume | 10 µL[3] |

| Detection | UV-Vis at 425 nm[3] |

| Run Time | Approximately 15-20 minutes (adjust as needed for elution) |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid plant matrix. The protocol may need to be optimized based on the specific sample type.

-

Extraction: Accurately weigh a known amount of the homogenized and dried sample powder (e.g., 1 g) and place it in a suitable flask. Add a known volume of extraction solvent (e.g., 20 mL of 70% ethanol)[3].

-

Sonication: Sonicate the mixture for a specified period (e.g., 30 minutes) to facilitate the extraction of the analyte[3].

-

Centrifugation: Centrifuge the extract at a high speed (e.g., 12,000 x g for 20 minutes) to pellet the solid material[3].

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis[3].

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose[2][6][7][8]. The key validation parameters are summarized in Table 2, along with typical acceptance criteria.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other components in the chromatogram. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999[4]. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |

Data Presentation

Quantitative data from the analysis should be summarized in a clear and structured format. Table 3 provides a template for presenting the results of a quantitative analysis.

Table 3: Quantitative Analysis of this compound in Samples

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | |||

| Standard 2 | |||

| ... | |||

| Sample 1 | |||

| Sample 2 | |||

| ... |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for Method Validation

The following diagram illustrates the logical relationship between different aspects of HPLC method validation.

Caption: Key parameters for HPLC method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. database.ich.org [database.ich.org]

- 3. benchchem.com [benchchem.com]

- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection [agris.fao.org]

- 5. longdom.org [longdom.org]

- 6. actascientific.com [actascientific.com]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Notes and Protocols for UPLC-MS Quantification of Orientin-2''-O-p-trans-coumarate

Introduction

Orientin-2''-O-p-trans-coumarate is a naturally occurring acylated flavonoid C-glycoside found in several medicinal plants, including Trollius chinensis and Trigonella foenum-graecum (fenugreek). This compound, along with other flavonoids, is investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a highly sensitive and selective method for the analysis of this complex flavonoid. This document provides a detailed protocol for the quantification of this compound using a UPLC-MS/MS system.

Principle of the Method

The method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). The sample extract is injected into the UPLC system, where this compound is separated from other components on a reversed-phase C18 column. The analyte is then introduced into the mass spectrometer, ionized using an electrospray ionization (ESI) source, and quantified using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification, which significantly enhances the selectivity and sensitivity of the method.

Experimental Protocols

1. Sample Preparation (from Plant Material)

This protocol is a general guideline for the extraction of flavonoids from plant material and may require optimization depending on the specific matrix.

-

Materials:

-

Dried and powdered plant material (e.g., Trollius chinensis flowers or Trigonella foenum-graecum seeds)

-

70% Methanol (B129727) (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

-

Procedure:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 70% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Extract in an ultrasonic bath at 40°C for 30 minutes.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the pellet with another 20 mL of 70% methanol to ensure complete extraction.

-

Combine the supernatants.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial.

-

2. UPLC-MS/MS Analysis

The following are typical UPLC-MS/MS parameters for the analysis of acylated flavonoid glycosides. These may require optimization for the specific instrument used.

-

Instrumentation:

-